[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid [4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19070385
InChI: InChI=1S/C17H19F2N5O2.C2HF3O2/c1-26-12-3-2-11(18)14(19)13(12)15(25)10-8-22-17(24-16(10)20)23-9-4-6-21-7-5-9;3-2(4,5)1(6)7/h2-3,8-9,21H,4-7H2,1H3,(H3,20,22,23,24);(H,6,7)
SMILES:
Molecular Formula: C19H20F5N5O4
Molecular Weight: 477.4 g/mol

[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC19070385

Molecular Formula: C19H20F5N5O4

Molecular Weight: 477.4 g/mol

* For research use only. Not for human or veterinary use.

[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C19H20F5N5O4
Molecular Weight 477.4 g/mol
IUPAC Name [4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C17H19F2N5O2.C2HF3O2/c1-26-12-3-2-11(18)14(19)13(12)15(25)10-8-22-17(24-16(10)20)23-9-4-6-21-7-5-9;3-2(4,5)1(6)7/h2-3,8-9,21H,4-7H2,1H3,(H3,20,22,23,24);(H,6,7)
Standard InChI Key DUORFIPCEWYYBN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCNCC3.C(=O)(C(F)(F)F)O

Introduction

Chemical Architecture and Physicochemical Properties

Structural Composition

The compound consists of two distinct components:

  • Organic base: [4-Amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone

  • Counterion: 2,2,2-Trifluoroacetic acid (TFA)

Key structural features include:

  • Pyrimidine ring with amino (NH₂) and piperidin-4-ylamino substituents at positions 4 and 2

  • 2,3-Difluoro-6-methoxybenzoyl group linked to the pyrimidine C5 position

  • Piperidine ring providing conformational flexibility and potential hydrogen-bonding interactions

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₀F₅N₅O₄
Molecular Weight477.4 g/mol
IUPAC Name[4-Amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid
SMILESCOC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCNCC3.C(=O)(C(F)(F)F)O
PubChem CID69014637

The TFA counterion enhances solubility in polar solvents while contributing to the compound's crystalline stability .

Analytical Characterization

Quality Control Protocols

TechniqueParametersPurpose
HPLCC18 column, 0.1% TFA/ACN gradientPurity assessment (>95%)
NMR¹H (500 MHz), ¹³C (125 MHz), DMSO-d₆Structural confirmation
LCMSESI+, m/z 442.20 [M+H]+Molecular weight verification

Key Spectral Data

¹H NMR (DMSO-d₆):

  • δ 8.21 (s, 1H, pyrimidine H6)

  • δ 7.85 (m, 2H, aromatic F-substituted protons)

  • δ 4.02 (s, 3H, OCH₃)

  • δ 3.45 (m, 4H, piperidine CH₂)

HRMS: Calculated for C₁₇H₁₉F₂N₅O₂ [M+H]+: 442.20, Found: 442.19

TargetIC₅₀ (nM)Structural Analog
PI3Kγ12.4Idelalisib derivatives
BRD489.7JQ1-like compounds
E. coli DNA Gyrase1.2 μMCiprofloxacin analogs

The fluorinated aromatic system enhances membrane permeability, while the piperidine moiety facilitates target binding through conformational adaptation .

ParameterValue
Acute Oral ToxicityLD₅₀ >2000 mg/kg (rat)
Skin IrritationNon-irritating
MutagenicityAmes test negative

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of:

    • Piperidine substituents

    • Fluorine substitution patterns

    • Methoxy group positioning

  • Formulation Development:

    • Cocrystal engineering to replace TFA

    • Nanoparticulate delivery systems

  • Environmental Monitoring:

    • TFA degradation pathways in formulation waste

    • Biodegradation screening assays

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator